molecular formula C7H11NO B3353594 1-Azabicyclo[4.2.0]octan-8-one CAS No. 5562-60-7

1-Azabicyclo[4.2.0]octan-8-one

Cat. No.: B3353594
CAS No.: 5562-60-7
M. Wt: 125.17 g/mol
InChI Key: BVLCJYLRKQNWES-UHFFFAOYSA-N
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Description

1-Azabicyclo[4.2.0]octan-8-one is a bicyclic compound that features a nitrogen atom within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The bicyclic framework provides a rigid structure that can interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[4.2.0]octan-8-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the synthesis can start from a substituted 2,4-dihydroxoquinoline derivative, which undergoes multistep reactions to form the desired bicyclic structure . The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[4.2.0]octan-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-Azabicyclo[4.2.0]octan-8-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[4.2.0]octan-8-one involves its interaction with specific molecular targets within biological systems. The rigid bicyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity. For example, derivatives of this compound have shown good affinity towards the active pocket of β-tubulin, suggesting their potential as inhibitors .

Comparison with Similar Compounds

1-Azabicyclo[4.2.0]octan-8-one can be compared with other similar bicyclic compounds, such as:

Uniqueness: this compound is unique due to its specific bicyclic structure, which provides a rigid framework for interaction with biological targets. This structural rigidity can enhance the compound’s binding affinity and specificity, making it a valuable scaffold for drug development.

Properties

IUPAC Name

1-azabicyclo[4.2.0]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-5-6-3-1-2-4-8(6)7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLCJYLRKQNWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493407
Record name 1-Azabicyclo[4.2.0]octan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5562-60-7
Record name 1-Azabicyclo[4.2.0]octan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pan et al., Eur. J. Pharmacol., 264:177-182 (1994) (“Pan”) describes the synthesis of bromine-substituted methylphenidate analogs. In particular, Pan describes the synthesis of the o-bromo, m-bromo and p-bromo methylphenidate (bromo substitutents on the phenyl ring). The Panizzon synthesis of methylphenidate was modified to prepare p-bromomethylphenidate. Briefly, methylphenidate's molecular skeleton was prepared by base catalyzed reaction of p-bromophenylacetonitrile with o-chloropyridine. Following hydrolysis of the nitrile group to an amide, the pyridine ring was reduced to produce a 4:1 mixture of the erythro and threo isomers of ritalinic acid amide. Epimerization with NaOH, acid hydrolysis of the amide, and treatment with methanol/hydrogen chloride then gave dl-threo-p-bromo-methylphenidate hydrochloride in about 10% overall yield. An early batch used in in vivo experiments was about 85% pure due to the presence of erythro isomers of p-bromomethylphenidate and a trace of dl-threo-methylphenidate. These impurities were removed by several recrystallizations from methanol/ether before in vitro binding experiments were performed. Nuclear magnetic resonance (NMR) spectroscopic data were consistent with the assigned structure (δ3.26 doublet for the benzylic hydrogen showing the threo configuration; δ7.18 and 7.44 doublets for the aromatic protons) and a purity of >98%. Chiral high performance liquid chromatography (HPLC) using a Daicel 250×10 mm column eluted with hexane-isopropanol-diethylamine (98:2:0.1, v/v at 4 ml/min) showed two peaks of equal area at 10 and 12 minutes. The analogous o- and m-bromo derivatives were also prepared from the corresponding o- and m-bromophenylacetonitriles, and shown by NMR and chiral HPLC to be >95% pure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[4.2.0]octan-8-one
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